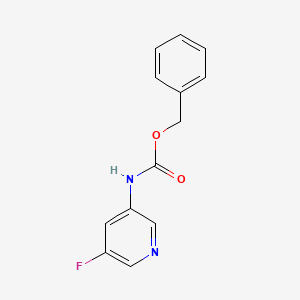
benzyl N-(5-fluoropyridin-3-yl)carbamate
Overview
Description
Benzyl N-(5-fluoropyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-fluoropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-fluoropyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-fluoropyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: De-fluorinated or reduced pyridine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Benzyl N-(5-fluoropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl N-(5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
- Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
- Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Uniqueness
Benzyl N-(5-fluoropyridin-3-yl)carbamate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
benzyl N-(5-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
FTFVWWRLMZXDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)

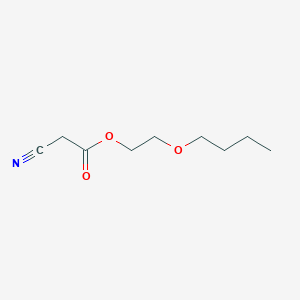
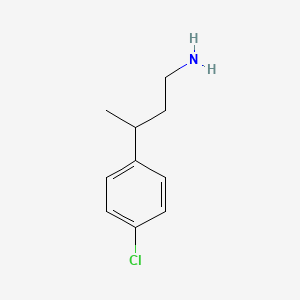
![6-(4-Ethoxy-3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B8652542.png)
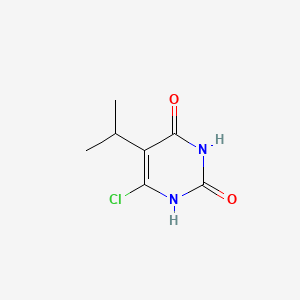
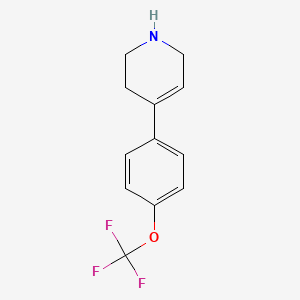
![4-aminopyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8652570.png)
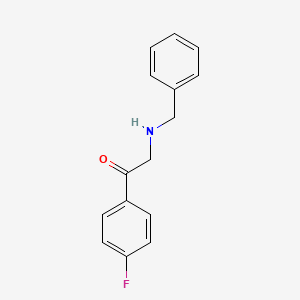
![2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B8652584.png)
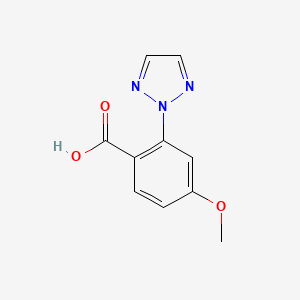

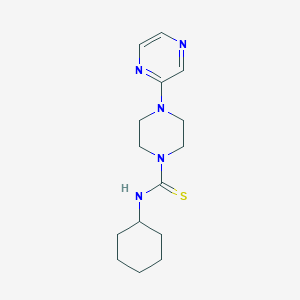
![4-Chloro-2-[(ethoxycarbonyl)amino]benzonitrile](/img/structure/B8652630.png)
